6,3'-Dihydroxyflavone
Overview
Description
3’,6-Dihydroxyflavone is a naturally occurring flavonoid compound with the molecular formula C15H10O4. It is known for its diverse biological activities, including anti-cancer, anti-inflammatory, and antioxidant properties. This compound has garnered significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
Target of Action
3’,6-Dihydroxyflavone (3,6-DHF) has been found to target several key proteins and receptors in the body. One of its primary targets is the NLRP3 inflammasome , a complex that plays a crucial role in the immune system . Its abnormal activation is associated with various inflammatory and autoimmune diseases . Another significant target of 3,6-DHF is the c-Jun N-terminal kinase (JNK) , which is involved in various cellular processes such as inflammation, apoptosis, and cell survival .
Mode of Action
3,6-DHF exerts its effects by interacting with its targets and inducing changes in their activity. It has been found to be a potent inhibitor of the NLRP3 inflammasome, targeting the molecules involved in its activation pathway . This results in the inhibition of reactive oxygen species (ROS) and nitric oxide (NO), reduction in the transcription of caspase-1, ASC, IL-1β, and TLR-4, along with the marked inhibition of NLRP3, IL-18, NF-κB, and pNF-κB at the translational level .
In addition, 3,6-DHF exhibits a strong binding affinity to JNK1, participating in hydrogen bonding interactions with the carbonyl oxygen and the amide proton of Met111 . This interaction inhibits the activity of JNK, thereby exerting its therapeutic effects .
Biochemical Pathways
The action of 3,6-DHF affects several biochemical pathways. By inhibiting the NLRP3 inflammasome, it impacts the inflammatory pathways, resulting in the reduction of inflammation . Furthermore, by inhibiting JNK, it affects the MAPK signaling pathway, which plays a crucial role in cellular processes such as cell growth, differentiation, and apoptosis .
Result of Action
The action of 3,6-DHF results in several molecular and cellular effects. Its anti-inflammatory effects are revealed by the inhibition of ROS and NO, and the reduction in the transcription of various inflammatory mediators . Moreover, it exhibits cytotoxic effects on human cervical cancer cells, demonstrating a novel antitumor activity .
Biochemical Analysis
Biochemical Properties
3’,6-Dihydroxyflavone interacts with various enzymes, proteins, and other biomolecules. It has been found to bind with bovine serum albumin (BSA) on polyethylene glycol (PEG)-coated silver nanoparticles, leading to the formation of intermolecular and intramolecular hydrogen bonds .
Cellular Effects
3’,6-Dihydroxyflavone has shown significant effects on various types of cells and cellular processes. It has been found to inhibit the NLRP3 inflammasome, a complex that plays a crucial role in the immune system . This inhibition results in a reduction in the transcription of caspase-1, ASC, IL-1β, and TLR-4, along with marked inhibition of NLRP3, IL-18, NF-κB, and pNF-κB at the translational level .
Molecular Mechanism
The molecular mechanism of action of 3’,6-Dihydroxyflavone involves its interaction with various biomolecules. It has been found to inhibit the NLRP3 inflammasome by targeting the molecules involved in its activation pathway . It also regulates microRNA-34a through DNA methylation .
Temporal Effects in Laboratory Settings
The effects of 3’,6-Dihydroxyflavone change over time in laboratory settings. Studies have shown that it exhibits anti-inflammatory effects and inhibits ROS and NO
Dosage Effects in Animal Models
The effects of 3’,6-Dihydroxyflavone vary with different dosages in animal modelsFor instance, 7,8-Dihydroxyflavone, a similar flavonoid, has shown neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease .
Metabolic Pathways
They can interact with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
3’,6-Dihydroxyflavone is transported and distributed within cells and tissues. It has been found to bind with bovine serum albumin (BSA) on PEG-coated silver nanoparticles
Subcellular Localization
A study on a similar flavonoid, CtF3H, revealed its nuclear and cytosol localization in onion epidermal cells
Preparation Methods
Synthetic Routes and Reaction Conditions: 3’,6-Dihydroxyflavone can be synthesized through various chemical routes. One common method involves the cyclization of appropriate chalcones under basic conditions. The reaction typically requires the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out in an organic solvent like ethanol or methanol .
Industrial Production Methods: Industrial production of 3’,6-Dihydroxyflavone often involves large-scale synthesis using similar chemical routes as in laboratory settings. The process is optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 3’,6-Dihydroxyflavone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in 3’,6-Dihydroxyflavone can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives using reducing agents like sodium borohydride.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification, using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride.
Substitution: Acyl chlorides, alkyl halides.
Major Products Formed:
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Esters, ethers.
Scientific Research Applications
Comparison with Similar Compounds
3’,6-Dihydroxyflavone is unique among flavonoids due to its specific hydroxylation pattern, which contributes to its distinct biological activities. Similar compounds include:
6-Methoxy-7,8-Dihydroxyflavone: Known for its antioxidant properties.
7-Methoxy-6,8-Dihydroxyflavone: Another flavonoid with notable antioxidant activity.
Wogonin and Oroxylin A: Both compounds exhibit anti-inflammatory and anti-cancer activities, but differ in their hydroxylation and methoxylation patterns.
Properties
IUPAC Name |
6-hydroxy-2-(3-hydroxyphenyl)chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O4/c16-10-3-1-2-9(6-10)15-8-13(18)12-7-11(17)4-5-14(12)19-15/h1-8,16-17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHLLABKHTFWHSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CC(=O)C3=C(O2)C=CC(=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10350942 | |
Record name | 3',6-DIHYDROXYFLAVONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10350942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71592-46-6 | |
Record name | 3',6-DIHYDROXYFLAVONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10350942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 3',6-Dihydroxyflavone a potent inhibitor of platelet aggregation?
A1: Research suggests that 3',6-Dihydroxyflavone's anti-aggregatory potency likely stems from its structural features. Specifically, the presence of a double bond at the C2-C3 position and a hydroxyl group at the C3 position within the flavonol structure appear crucial for this activity. [] These structural characteristics might facilitate interference with platelet signaling pathways, potentially by inhibiting phosphatidyl-inositol synthesis. []
Q2: Beyond platelet aggregation, what other biological activities has 3',6-Dihydroxyflavone demonstrated?
A2: Studies indicate that 3',6-Dihydroxyflavone exhibits potent cytotoxic effects against the human leukemia cell line HL-60. [] This activity, along with its anti-aggregatory properties, highlights its potential as a subject for further investigation in the context of cancer research and as a potential therapeutic agent.
Q3: What structural elements within flavonoids generally influence their inhibitory effects on HL-60 cell proliferation?
A3: Research suggests that several structural features contribute to the inhibitory effects of flavonoids on HL-60 cell proliferation. Key features include:
- Presence of a 2,3-double bond in the C ring: This structural element seems to enhance inhibitory activity. []
- Appropriate Hydroxylation Pattern: The number and position of hydroxyl groups play a role. For instance, hydroxyl groups at the 3-position and ortho-substituting hydroxyls in the B ring appear beneficial for activity, while a hydroxyl group at the 5 or 7 position may reduce it. []
- Ring B Attachment Position: Flavonoids with ring B attached at position 2 tend to exhibit stronger inhibitory effects than those with other attachment points. []
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